N'-[(Z)-(2-hydroxy-3-nitrophenyl)methylidene]-6-methylpyridine-3-carbohydrazide
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Overview
Description
N’-[(Z)-(2-hydroxy-3-nitrophenyl)methylidene]-6-methylpyridine-3-carbohydrazide is a Schiff base compound known for its diverse applications in various fields of science. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds, and they often exhibit significant biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(Z)-(2-hydroxy-3-nitrophenyl)methylidene]-6-methylpyridine-3-carbohydrazide involves the condensation of 2-hydroxy-3-nitrobenzaldehyde with 6-methylpyridine-3-carbohydrazide. The reaction is typically carried out in an ethanol solvent under reflux conditions . The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(Z)-(2-hydroxy-3-nitrophenyl)methylidene]-6-methylpyridine-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The nitro group in the compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N’-[(Z)-(2-hydroxy-3-nitrophenyl)methylidene]-6-methylpyridine-3-carbohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Industry: Used in the synthesis of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N’-[(Z)-(2-hydroxy-3-nitrophenyl)methylidene]-6-methylpyridine-3-carbohydrazide involves its ability to form stable complexes with metal ions. This property is attributed to the presence of nitrogen and oxygen donor atoms in the molecule, which can coordinate with metal centers. The compound’s biological activity is likely due to its interaction with cellular components, leading to disruption of microbial cell walls or inhibition of enzyme activity .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2-hydroxyphenyl)methylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N’-[(Z)-(2-hydroxy-3-nitrophenyl)methylidene]-6-methylpyridine-3-carbohydrazide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C14H12N4O4 |
---|---|
Molecular Weight |
300.27 g/mol |
IUPAC Name |
N-[(Z)-(2-hydroxy-3-nitrophenyl)methylideneamino]-6-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C14H12N4O4/c1-9-5-6-11(7-15-9)14(20)17-16-8-10-3-2-4-12(13(10)19)18(21)22/h2-8,19H,1H3,(H,17,20)/b16-8- |
InChI Key |
CDNJVKVBQFFOAC-PXNMLYILSA-N |
Isomeric SMILES |
CC1=NC=C(C=C1)C(=O)N/N=C\C2=C(C(=CC=C2)[N+](=O)[O-])O |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)NN=CC2=C(C(=CC=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
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